![molecular formula C21H23NO5 B2743279 1-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one CAS No. 879044-71-0](/img/structure/B2743279.png)
1-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
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Overview
Description
The compound “1-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one” is a chemical compound. It is related to atracurium besylate, a medication used in anesthesia . The compound is also related to 3,4-Dimethoxyphenethylamine, a chemical compound of the phenethylamine class .
Scientific Research Applications
Oxidative Coupling in Lignin Biosynthesis
Oxidative coupling of methyl (E)-sinapate with syringyl lignin model compounds has been studied, demonstrating the formation of novel cyclohexadienone spiro compounds. These studies contribute to understanding the β-1 pathway in lignin biosynthesis, highlighting the potential of oxidative coupling mechanisms in synthetic chemistry and material science Setälä, H., Pajunen, A., Rummakko, P., Sipilä, J., & Brunow, G. (1999). Journal of The Chemical Society-perkin Transactions 1.
Synthesis of α,β-unsaturated Carbonyl Compounds
An acid-catalyzed synthesis method for 3-indolyl α,β-unsaturated carbonyl compounds demonstrates the efficiency of certain substrates in generating α,β-unsaturated esters. This methodology could be relevant for synthesizing derivatives of the compound , potentially applicable in organic synthesis and pharmaceutical research Wang, W., & Ikemoto, T. (2005). Tetrahedron Letters.
Nitroxide-Mediated Photopolymerization
Research into alkoxyamines bearing chromophore groups directly linked to the aminoxyl function opens avenues for nitroxide-mediated photopolymerization. Such studies suggest potential applications in the development of new materials, especially in coatings and adhesives, leveraging the photoinitiation properties of certain compounds Guillaneuf, Y., Bertin, D., Gigmes, D., Versace, D., Lalevée, J., & Fouassier, J. (2010). Macromolecules.
Anaerobic O-demethylation
Studies on the anaerobic O-demethylation of methoxynaphthols and related compounds by microorganisms suggest biotechnological applications, including environmental remediation and biodegradation of aromatic ethers. Such research underscores the ecological and biotechnological relevance of understanding the microbial interactions with methoxy-substituted compounds Stupperich, E., Konle, R., & Eckerskorn, C. (1996). Biochemical and biophysical research communications.
Mechanism of Action
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-13-5-7-17-16(9-13)21(25,11-14(2)23)20(24)22(17)12-15-6-8-18(26-3)19(10-15)27-4/h5-10,25H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWRSPWRWCLJCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one |
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